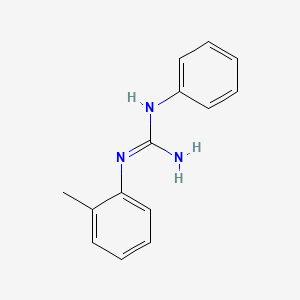

1-(2-Methylphenyl)-3-phenylguanidine

Description

Properties

CAS No. |

6268-14-0 |

|---|---|

Molecular Formula |

C14H15N3 |

Molecular Weight |

225.29 g/mol |

IUPAC Name |

2-(2-methylphenyl)-1-phenylguanidine |

InChI |

InChI=1S/C14H15N3/c1-11-7-5-6-10-13(11)17-14(15)16-12-8-3-2-4-9-12/h2-10H,1H3,(H3,15,16,17) |

InChI Key |

IKOWCCQMFQLCGP-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N=C(N)NC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=CC=C1N=C(N)NC2=CC=CC=C2 |

Other CAS No. |

6268-14-0 |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 1 2 Methylphenyl 3 Phenylguanidine

Proton Transfer Processes and Basicity Studies in Non-Aqueous Media

The ability of 1-(2-Methylphenyl)-3-phenylguanidine to accept a proton is a cornerstone of its chemical character. This basicity is not constant but is significantly influenced by the molecular environment and the nature of its substituents.

The basicity of guanidines is profoundly affected by N-substitution. While guanidine (B92328) itself is a very strong base with a pKa of 13.6 in water, the introduction of aryl groups, such as in this compound, significantly lowers this value. rsc.orgresearchgate.net For instance, 1,3-diphenylguanidine (B1679371) has a pKa of 9.1 in dimethylformamide. mdpi.com The electron-withdrawing nature of the phenyl rings decreases the electron density on the guanidine nitrogens, making them less available for protonation.

The position of substituents on the aryl rings further modulates the basicity. The methyl group in the ortho position of one phenyl ring in this compound introduces both electronic and steric effects. Electronically, the methyl group is weakly electron-donating, which would slightly increase basicity compared to an unsubstituted phenyl group. However, steric hindrance from the ortho substituent can affect the planarity of the system and the solvation of the resulting cation, which also influences the pKa. Studies on various aryl-substituted guanidines have shown that both electronic effects (described by Hammett constants) and steric factors play a crucial role in determining the precise pKa value. semanticscholar.orgnih.gov

Table 1: pKa Values of Selected Substituted Guanidines This table is representative and compiled from various sources to illustrate substituent effects. The pKa can vary based on the solvent and measurement technique.

| Compound | Substituent(s) | Reported pKa | Reference |

|---|---|---|---|

| Guanidine | - | 13.6 (in water) | rsc.orgresearchgate.net |

| 1,3-Diphenylguanidine | Two phenyl groups | 9.1 (in DMF) | mdpi.com |

| Aryl Guanidines | Varying aryl groups | 8.51 - 11.79 (aqueous) | semanticscholar.org |

The high basicity of the guanidine functional group is primarily attributed to the substantial resonance stabilization of its conjugate acid, the guanidinium (B1211019) cation. brainly.compearson.com Upon protonation, which occurs on the sp²-hybridized imino nitrogen, the positive charge is not localized on a single atom. stackexchange.com Instead, it is delocalized over the central carbon and all three nitrogen atoms through three equivalent resonance structures. vaia.comvaia.com This extensive delocalization significantly stabilizes the protonated form, shifting the equilibrium in favor of proton acceptance and thus resulting in high basicity. pearson.comvaia.com

In this compound, the general principles of resonance and inductive effects remain central.

Resonance Effect: The lone pairs on the amino (-NHAr) nitrogens can participate in resonance with the π-system of the C=N double bond. stackexchange.com This delocalization is key to the stability of the neutral molecule and its protonated form.

Inductive Effect: The aryl groups exert a net electron-withdrawing inductive effect (-I effect), which pulls electron density away from the guanidine core. vaia.com This effect tends to decrease basicity by making the nitrogen lone pairs less available for donation to a proton. The electron-donating methyl group on the phenyl ring provides a small counteracting positive inductive effect (+I). stackexchange.com

The final basicity of the molecule is a balance between the powerful resonance stabilization of the conjugate acid and the inductive effects of the aryl substituents. vaia.com

Mechanistic Investigations of Guanidine-Catalyzed Reactions

Substituted guanidines, including this compound, are effective organocatalysts, particularly in reactions requiring a strong base.

Due to their high basicity, guanidines are widely employed as Brønsted base catalysts. mdpi.com In this catalytic mode, the guanidine abstracts a proton from a pronucleophile (e.g., thiophenol, malonate esters). This deprotonation generates a reactive nucleophile and the protonated guanidinium cation. The guanidinium cation can then act as a Brønsted acid, activating an electrophile by donating a proton, or it can stabilize anionic intermediates and transition states through hydrogen bonding. mdpi.com This dual functionality allows guanidines to catalyze a variety of reactions, including Michael additions and aldol (B89426) reactions.

Electron delocalization is fundamental to the reactivity and catalytic activity of guanidines. libretexts.orgbris.ac.uk In the protonated state, the delocalization of the positive charge across the N-C-N framework makes the guanidinium ion an effective hydrogen-bond donor. vaia.com This allows it to coordinate with and stabilize negatively charged species, such as reaction intermediates or transition states. The symmetrical distribution of charge in the guanidinium core is crucial for this stabilizing interaction. youtube.com The aryl substituents on this compound influence the electronic properties and shape of the catalyst, which can in turn affect the stereochemical outcome of asymmetric reactions. The degree of electron delocalization within the guanidine moiety itself can be influenced by the electronic nature of its substituents. nih.gov

Tautomerism and Isomerization Phenomena of Substituted Guanidines

Substituted guanidines can exist as different tautomers and isomers, a phenomenon that is critical to their chemical behavior and interactions with other molecules. rsc.orgnih.gov For an N,N'-disubstituted guanidine like this compound, tautomerism involves the migration of a proton between the nitrogen atoms, leading to a shift in the position of the C=N double bond.

The equilibrium between these tautomers is influenced by several factors:

Electronic Properties of Substituents: Electron-donating groups tend to stabilize a tautomer where the double bond is adjacent to the other substituent, while electron-withdrawing groups have the opposite effect. mdpi.com

Hydrogen Bonding: Both intramolecular and intermolecular hydrogen bonding can stabilize a particular tautomeric form. In the solid state, intermolecular hydrogen bonding within the crystal lattice often dictates which tautomer is observed. mdpi.com

Solvent: The polarity of the solvent can influence the tautomeric equilibrium.

In addition to tautomerism, E/Z isomerism can occur around the carbon-nitrogen double bond. researchgate.net The combination of tautomerism and E/Z isomerism means that a substituted guanidine can potentially exist as several different isomers in solution. researchgate.net Recent studies on N,N'-disubstituted guanidines have shown that the solid-state structure can switch between different tautomeric and geometric forms depending on the electronic nature of the aryl substituents. mdpi.com For example, guanidines with less basic aniline (B41778) substituents were found to crystallize in a different tautomeric form compared to those with more basic amine substituents. mdpi.com

Experimental and Theoretical Elucidation of Tautomeric Preferences

The study of tautomerism in asymmetrically substituted guanidines like this compound is crucial for understanding its reactivity and interactions. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. The elucidation of the predominant tautomeric form is achieved through a combination of experimental techniques and theoretical calculations.

Experimental Approaches:

X-ray Crystallography: This technique provides definitive evidence of the tautomeric form present in the solid state. For N,N'-substituted guanidines, X-ray analysis can determine the precise locations of hydrogen atoms and measure the carbon-nitrogen bond lengths. A shorter C=N double bond (typically 1.271–1.308 Å) compared to longer C-N single bonds indicates the position of the imino group. mdpi.com Studies on similar diarylguanidines have shown that the solid-state structure is heavily influenced by intermolecular hydrogen bonding patterns within the crystal lattice. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, NMR spectroscopy, particularly using the ¹⁵N isotope, is a powerful tool for studying tautomeric equilibria. researchgate.net By analyzing chemical shifts and coupling constants at varying temperatures, it is possible to identify and quantify the different tautomers present. fu-berlin.de For guanidines, slowing the proton exchange rate at low temperatures can allow for the observation of separate signals for each tautomer. fu-berlin.de

Theoretical Modeling:

Density Functional Theory (DFT) Calculations: Computational chemistry, primarily using DFT methods (like B3LYP and M06-2X), is widely employed to predict the relative stabilities of different tautomers in the gas phase and in various solvents. nih.govnih.gov These calculations determine the ground-state energies of each possible tautomer, with the lowest energy form being the most stable. mdpi.com Theoretical studies can also model the transition states between tautomers, providing insight into the energy barriers for interconversion. nih.gov For substituted guanidines, calculations have shown that conjugation of the guanidine group with an aromatic ring can significantly stabilize a particular tautomeric form. researchgate.net

For this compound, three potential tautomeric forms exist, differing in the position of the double bond and the location of the hydrogen atom on the nitrogen atoms. The preferred tautomer is determined by a delicate balance of the factors discussed in the following section.

Factors Governing Tautomeric Equilibrium (Electronic and Steric Effects)

The equilibrium between the different tautomers of this compound is governed by a combination of electronic and steric effects imparted by its substituents.

Electronic Effects: The electronic nature of the substituents on the nitrogen atoms is a primary determinant of tautomer stability. mdpi.com The relative basicity (or pKa) of the substituted amine precursors can predict the favored tautomer. mdpi.com

Electron-donating Groups (EDGs): The 2-methyl group on the phenyl ring is a weak electron-donating group. EDGs increase the electron density on the attached nitrogen atom, making it more basic.

Electron-withdrawing Groups (EWGs): A phenyl group is generally considered electron-withdrawing compared to alkyl groups, which decreases the basicity of the attached nitrogen.

In diarylguanidines, the imine double bond (C=N) tends to be directed towards the more electron-withdrawing aryl group. mdpi.com This is because placing the proton on the nitrogen attached to the more electron-rich ring is generally more stable. Therefore, for this compound, the tautomer with the proton on the nitrogen bonded to the 2-methylphenyl group is expected to be favored due to the electron-donating nature of the methyl group.

Steric Effects: Steric hindrance, particularly from ortho-substituents, can significantly influence tautomeric preference and molecular conformation. mdpi.com

The ortho-methyl group on the 2-methylphenyl ring introduces steric bulk near one of the nitrogen atoms. This can force the aryl ring to twist out of the plane of the guanidinium core to minimize steric strain. mdpi.com This twisting may disrupt π-conjugation between the phenyl ring and the guanidine unit, potentially destabilizing the tautomer where the C=N bond is adjacent to this ring. In cases of significant steric bulk, molecules in the solid state may adopt unusual packing or have multiple molecules in the asymmetric unit to accommodate the steric demands. mdpi.com

The interplay of these effects is summarized in the table below.

| Factor | Influence on this compound | Predicted Outcome |

| Electronic | The 2-methylphenyl group is more electron-donating than the phenyl group. | Favors the tautomer where the NH₂ group is the 2-methylanilino moiety. |

| Steric | The ortho-methyl group causes steric hindrance. | May destabilize the adjacent imine bond, potentially favoring the tautomer where the C=N bond points toward the unsubstituted phenyl group. |

| H-Bonding | Intermolecular hydrogen bonds in the solid state or with solvent molecules. | Can stabilize otherwise less favorable tautomers depending on the environment. mdpi.comsemanticscholar.org |

This table is based on established principles of guanidine chemistry.

Selected Organic Transformations Involving the Chemical Compound

Participation in Nucleophilic Additions

Guanidines are highly basic compounds and potent nucleophiles due to the lone pairs of electrons on their nitrogen atoms. The nitrogen atoms of this compound can attack electron-deficient centers (electrophiles) in a nucleophilic addition reaction. numberanalytics.com

A common example of such a reaction is the aza-Michael addition, where the guanidine adds across an activated carbon-carbon double bond (e.g., in α,β-unsaturated carbonyl compounds). In this process, one of the guanidine's nitrogen atoms acts as the nucleophile, forming a new carbon-nitrogen bond. mdpi.com The reaction mechanism typically involves the nucleophilic attack on the β-carbon of the electrophilic alkene, followed by protonation to yield the final adduct. numberanalytics.com

While specific studies detailing the participation of this compound in nucleophilic additions are not prevalent, its reactivity can be inferred from studies on similar systems, such as the addition of nucleophilic reagents to pteridine (B1203161) heterocycles. rsc.org The choice of which of the three nitrogen atoms acts as the nucleophile would be influenced by a combination of the steric hindrance from the ortho-methyl group and the electronic effects of the aryl substituents.

Role in Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. organic-chemistry.org The rate and feasibility of the reaction are highly dependent on the electronic properties of the reactants. Standard Diels-Alder reactions are facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. organic-chemistry.orglibretexts.org

This compound itself is not a diene or a dienophile. However, a guanidinyl substituent can be used to modify the electronic properties of a reactant.

As a Basic Catalyst: Due to its high basicity, this compound could function as a Brønsted base catalyst in certain cycloadditions. By deprotonating a substrate, it could generate a more reactive intermediate for a subsequent cycloaddition step.

There is also the possibility of hetero-Diels-Alder reactions, where a C=N bond within the guanidine core could potentially act as a dienophile, although this is less common and would require a very electron-rich diene. youtube.com While computational studies have explored the influence of guanidine substituents on Diels-Alder reactions, specific experimental examples involving this compound in this role are not documented in the reviewed literature. researchgate.net The reaction's stereochemical outcome, such as the preference for an endo product, is typically governed by secondary orbital interactions. libretexts.org

Theoretical and Computational Studies on 1 2 Methylphenyl 3 Phenylguanidine

Quantum Chemical Investigations (DFT, Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for elucidating the fundamental properties of molecules from first principles. These methods are routinely applied to understand the behavior of guanidine (B92328) derivatives.

Geometry optimization is a computational process used to determine the lowest-energy three-dimensional arrangement of atoms in a molecule. For a flexible molecule like 1-(2-Methylphenyl)-3-phenylguanidine, this involves a conformational analysis to identify the most stable conformer(s).

DFT calculations, using functionals like B3LYP or M06-2X, are employed to explore the potential energy surface of the molecule. nih.govdoi.org The guanidine core (CN₃) is known to have significant double-bond character in the C-N bonds due to electron delocalization, which favors a planar arrangement. However, the bulky phenyl and 2-methylphenyl substituents introduce steric hindrance, forcing the aryl rings to twist out of the guanidine plane.

In this compound, the ortho-methyl group on one of the phenyl rings would induce significant steric strain. This is expected to result in a larger dihedral angle between the methyl-substituted ring and the guanidine plane compared to the unsubstituted phenyl ring. This twisting is crucial as it influences the molecule's electronic properties and intermolecular interactions. A conformational search would identify various stable minima, with the global minimum representing the most populated conformation at equilibrium. doi.org

Table 1: Illustrative Optimized Geometrical Parameters for a Diarylguanidine Core (Based on DFT Calculations)

| Parameter | Bond/Angle | Typical Value | Description |

| Bond Length | C=N | ~1.29 Å | The central imine double bond. |

| Bond Length | C-N (amino) | ~1.37 Å | The two single bonds of the guanidine core, showing partial double bond character. |

| Bond Length | N-C (aryl) | ~1.41 Å | Bond connecting the nitrogen to the phenyl ring carbon. |

| Bond Angle | N-C-N | ~120° | Angles around the central carbon, indicative of sp² hybridization. |

| Dihedral Angle | C-N-C-C (aryl) | Variable | Defines the twist of the phenyl rings relative to the guanidine plane, highly dependent on steric hindrance. |

Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic behavior.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. dergipark.org.tryoutube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich guanidine moiety and the π-systems of the aromatic rings. The LUMO would likely be a π* orbital distributed across the same conjugated system. The electron-donating effect of the 2-methyl group is predicted to raise the HOMO energy slightly compared to 1,3-diphenylguanidine (B1679371), thereby potentially narrowing the HOMO-LUMO gap and increasing its reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the calculated wave function into localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de This analysis quantifies electron delocalization through second-order perturbation theory, revealing stabilizing interactions like hyperconjugation. researchgate.net For the target molecule, NBO analysis would confirm the significant charge delocalization within the guanidine core and quantify the charge transfer between the nitrogen lone pairs and the π* orbitals of the phenyl rings. It also provides detailed atomic charges, highlighting the nucleophilic nature of the nitrogen atoms. dergipark.org.trresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM is a method that analyzes the electron density topology to define atoms, chemical bonds, and their properties. researchgate.net By locating bond critical points (BCPs) between atoms, QTAIM can characterize the nature of chemical interactions, distinguishing between covalent bonds, ionic bonds, and weaker interactions like hydrogen bonds and van der Waals forces. nih.govresearchgate.net In this compound, QTAIM could be used to characterize the C-N bonds within the guanidine core and to identify and quantify potential intramolecular hydrogen bonds, such as between an N-H group and the π-system of a nearby ring.

Table 2: Illustrative Frontier Orbital Energies for a Diarylguanidine System

| Parameter | Energy (eV) | Description |

| HOMO Energy | -5.5 to -6.0 eV | Represents the energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.0 to -1.5 eV | Represents the energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Energy difference indicating chemical stability and reactivity. nih.gov |

Computational methods are highly effective in predicting Nuclear Magnetic Resonance (NMR) spectra, which serve as a crucial tool for structure verification. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating isotropic shielding values, which are then converted to chemical shifts. nih.govrsc.org

For accurate predictions, it is common practice to first perform a conformational analysis to identify low-energy structures. The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the most stable conformers. doi.org Furthermore, systematic errors in the calculations are often corrected by scaling the raw data using a linear regression derived from a set of known molecules, which significantly improves the correlation with experimental values. youtube.com Machine learning protocols have also emerged as a rapid and accurate alternative to full QM calculations. rsc.org For this compound, the chemical shifts would be sensitive to the conformation, particularly the protons and carbons on the aromatic rings. The ortho-methyl group would cause a downfield shift for its own protons and carbons, and its steric bulk would influence the shifts of the nearby N-H proton and the carbons of the phenyl ring.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Guanidine C | - | ~155.0 | The central sp² carbon, highly deshielded. |

| Phenyl Ring (unsubstituted) | 7.0 - 7.4 | 120.0 - 142.0 | Typical aromatic region. |

| 2-Methylphenyl Ring | 6.9 - 7.3 | 122.0 - 140.0 | Aromatic protons and carbons. |

| ortho-CH₃ | ~2.3 | ~18.0 | Protons and carbon of the methyl group. |

| N-H | Variable (5.0 - 8.0) | - | Broad signal, position depends on solvent and concentration. |

Molecular Dynamics and Conformational Sampling of Guanidine Systems

While quantum mechanics is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules in solution. mpg.de MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of the conformational space available to the molecule at a given temperature. youtube.commdpi.com

For this compound, an MD simulation in a solvent like water or DMSO would reveal the flexibility of the molecule. Key dynamic processes to study would include:

Rotation around the C-N single bonds connecting the aryl groups to the guanidine core.

The conformational equilibria of the entire molecule, identifying the most populated states in solution.

The dynamics of intermolecular hydrogen bonding between the guanidine's N-H protons and solvent molecules.

The lifetime and stability of any intramolecular hydrogen bonds.

This information is critical for understanding how the molecule interacts with other molecules in a realistic environment, which may differ significantly from the gas-phase picture provided by QM calculations alone.

Theoretical Prediction of Chemical Properties (e.g., Acid-Base Properties in Specific Solvents)

Guanidines are well-known as strong organic bases. The basicity, quantified by the pKa of the conjugate acid, is highly sensitive to substitution. Computational chemistry offers reliable methods for predicting pKa values. acs.org Studies have shown that there are strong linear correlations between gas-phase properties calculated ab initio (such as specific C-N bond lengths in the neutral guanidine) and the experimentally measured aqueous pKa values. acs.orgnih.gov

The parent guanidine is a very strong base with a pKa of 13.6. Substitution with electron-withdrawing aryl groups, as in 1,3-diphenylguanidine, delocalizes the nitrogen lone pairs into the rings, making them less available for protonation and thus lowering the basicity. semanticscholar.org For this compound, the presence of the electron-donating methyl group on one phenyl ring would be expected to slightly counteract this effect. By pushing electron density towards the guanidine core, the methyl group should increase the basicity, leading to a slightly higher pKa value compared to 1,3-diphenylguanidine. Computational models can quantify this effect, with mean absolute errors for pKa prediction of aryl guanidines reported to be as low as 0.29 pKa units. semanticscholar.orgrsc.org

Table 4: Experimental and Predicted pKa Values for Representative Aryl Guanidines

| Compound | Substituent | Experimental pKa | Predicted pKa (MAE) | Reference |

| Phenylguanidine | -H | 10.78 | 0.29 | semanticscholar.orgrsc.org |

| 4-Methylphenylguanidine | 4-CH₃ | 11.16 | 0.29 | semanticscholar.orgrsc.org |

| 4-Methoxyphenylguanidine | 4-OCH₃ | 11.23 | 0.29 | semanticscholar.orgrsc.org |

| 4-Chlorophenylguanidine | 4-Cl | 9.77 | 0.29 | semanticscholar.orgrsc.org |

Computational Modeling of Reaction Pathways and Transition States

DFT calculations are an indispensable tool for investigating reaction mechanisms. rsc.orgresearchgate.net By mapping the potential energy surface, chemists can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS). nih.govmdpi.com The energy difference between the reactants and the highest-energy transition state gives the activation energy, which determines the reaction rate.

For this compound, this modeling could be applied to several reaction types where it might participate:

As a Nucleophile : In reactions like aza-Michael additions, the guanidine nitrogen can act as a nucleophile. nih.govmdpi.com DFT calculations can determine which of the non-equivalent nitrogen atoms is more nucleophilic and model the subsequent cyclization steps. nih.govresearchgate.net

As a Base Catalyst : Guanidines are often used as strong, non-ionic bases in organocatalysis, for instance, in aza-Henry or aldol (B89426) reactions. nih.govnih.gov Computational models can elucidate the catalytic cycle, showing how the guanidine deprotonates a substrate and how the resulting guanidinium (B1211019) ion interacts with intermediates via hydrogen bonding to control stereoselectivity. nih.govrsc.org

Thermal Metathesis : The exchange of substituents between guanidine molecules can be modeled to understand the thermodynamics and kinetics of such processes, which often proceed through a dissociative mechanism involving a carbodiimide (B86325) intermediate. rsc.org

These studies provide a deep, molecular-level understanding of why a reaction proceeds with a certain rate, regioselectivity, and stereoselectivity.

Applications in Chemical Synthesis and Catalysis

1-(2-Methylphenyl)-3-phenylguanidine as an Organocatalyst

Guanidines, including acyclic diarylguanidines, have been recognized as powerful organocatalysts. researchgate.net Their catalytic cycle often involves deprotonation of a substrate to generate a reactive intermediate, with the resulting protonated guanidinium (B1211019) ion stabilizing the transition state through hydrogen bonding.

While specific studies detailing the use of this compound in carbon-carbon bond-forming reactions are not prevalent in the reviewed literature, the catalytic activity of structurally similar guanidines in Michael and aldol (B89426) additions provides a strong basis for its potential applications.

Michael Addition: The Michael addition, a fundamental carbon-carbon bond-forming reaction, can be effectively catalyzed by guanidines. researchgate.net In these reactions, the guanidine (B92328) base activates the nucleophile (e.g., a 1,3-dicarbonyl compound) by deprotonation. The resulting enolate is then stabilized by the guanidinium ion as it adds to the Michael acceptor. The use of chiral guanidine catalysts has enabled highly enantioselective Michael additions. researchgate.netmdpi.com For instance, chiral primary amine-guanidine catalysts have been shown to be effective in the asymmetric Michael addition of ketones to nitroalkenes. mdpi.com

Aldol Reaction: The aldol reaction is another cornerstone of carbon-carbon bond formation where guanidine-based catalysts have shown promise. Guanidines can catalyze the direct aldol reaction by acting as a Brønsted base to generate the enolate nucleophile. nih.gov The combination of a guanidinium salt with proline has been reported to create a highly effective catalytic system for direct aldol reactions under solvent-free conditions. nih.gov While direct catalysis by this compound is not explicitly documented, its basicity suggests it could facilitate such transformations.

Illustrative Data for Guanidine-Catalyzed C-C Bond Formation:

Disclaimer: The following table presents data for related guanidine catalysts in the specified reactions, as specific data for this compound was not available in the reviewed literature.

| Reaction | Catalyst | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Michael Addition | (R,R)-1,2-diphenylethylenediamine-based thiourea (B124793) | Cyclohexanone, trans-β-nitrostyrene | 99 | 99 (syn) | mdpi.com |

| Aldol Reaction | TBD-derived guanidinium salt / (S)-proline | Acetone, 4-nitrobenzaldehyde | 95 | 98 | nih.gov |

Guanidines have demonstrated significant catalytic activity in transesterification reactions, a process crucial for the production of biodiesel. mdpi.com Their strong basicity allows them to efficiently catalyze the reaction between triglycerides and alcohols to produce fatty acid alkyl esters. Both homogeneous and heterogenized guanidine catalysts have been explored for this purpose. While specific data for this compound is limited, related guanidine derivatives have been extensively studied.

The catalytic mechanism involves the deprotonation of the alcohol by the guanidine to form a highly nucleophilic alkoxide, which then attacks the carbonyl group of the ester. The efficiency of the process can be influenced by the structure of the guanidine and the reaction conditions.

Illustrative Data for Guanidine-Catalyzed Transesterification:

Disclaimer: The following table presents data for related guanidine catalysts in transesterification reactions, as specific data for this compound was not available in the reviewed literature.

| Catalyst | Oil Source | Alcohol | Temperature (°C) | Yield (%) | Reference |

| Potassium methoxide | Soybean oil | Methanol | 80 | 91 | nih.gov |

| Calcium oxide | Waste cooking oil | Methanol | 55 | 94.95 | nih.gov |

| KOH | Sunflower oil | Methanol | 60 | 98.6 | mdpi.com |

The development of chiral guanidine organocatalysts has been a major advancement in asymmetric synthesis. researchgate.netrsc.orgrsc.orgx-mol.net By incorporating chirality into the guanidine scaffold, chemists have been able to achieve high levels of enantioselectivity in a wide range of organic transformations. researchgate.netrsc.orgrsc.orgx-mol.net These chiral catalysts can be of bicyclic, monocyclic, or acyclic types. researchgate.netrsc.org

Chiral acyclic guanidines, structurally related to this compound, have been designed and successfully employed as organocatalysts. researchgate.net The stereochemical outcome of the reaction is controlled by the chiral environment created by the catalyst around the reacting substrates. The guanidine moiety typically acts as a Brønsted base to activate one substrate, while the chiral backbone directs the approach of the second substrate, leading to the formation of a specific enantiomer of the product. The combination of chiral guanidines with metal catalysts has further expanded their utility in asymmetric catalysis. rsc.orgrsc.orgx-mol.net

As a Reagent in Organic Transformations

Beyond catalysis, guanidines can also serve as reagents in various organic transformations. The synthesis of guanidine derivatives itself often involves the use of other guanidinating agents. While specific uses of this compound as a reagent are not widely reported, its chemical properties suggest potential applications. For instance, it could be used in the synthesis of more complex molecules where a guanidine moiety is required. The synthesis of 1,2,3-triphenylguanidine, a related compound, involves the reaction of 1,3-disubstituted thiourea with an amine in the presence of an oxidizing agent. chemicalbook.com

Development of Novel Guanidine-Based Scaffolds for Catalysis

The versatility of the guanidine functional group has spurred the development of novel guanidine-based scaffolds for catalysis. nih.govjst.go.jp Research in this area focuses on modifying the structure of the guanidine to fine-tune its steric and electronic properties, thereby enhancing its catalytic activity and selectivity. This includes the synthesis of new chiral guanidines, the immobilization of guanidines on solid supports to create heterogeneous catalysts, and the design of guanidinium salts for applications in hydrogen-bond-donor catalysis. researchgate.netrsc.orgrsc.orgx-mol.net

The development of acyclic guanidine catalysts is an active area of research, aiming to create more flexible and easily synthesizable alternatives to the more rigid cyclic systems. researchgate.net The structure of this compound provides a simple yet tunable scaffold for the design of new catalysts. For example, the introduction of different substituents on the phenyl rings could modulate the basicity and steric environment of the catalytic center, potentially leading to improved performance in various organic reactions.

Coordination Chemistry of 1 2 Methylphenyl 3 Phenylguanidine As a Ligand

Guanidines as Versatile Ligands for Metal Complexes

Guanidines and their corresponding anionic forms are recognized for their electronic and steric flexibility as ligands, making them compatible with a wide range of metal ions. at.uasemanticscholar.org The introduction of different substituents on the guanidine (B92328) framework allows for the modulation of basicity, nucleophilicity, and coordination ability, which in turn influences the electronic and steric characteristics of the resulting metal complexes. semanticscholar.org

Guanidines can coordinate to metal centers in several forms: as a neutral molecule, as a monoanionic ligand, or as a dianionic ligand. at.ua

Neutral Guanidine: In its neutral form, a guanidine molecule typically acts as a monodentate ligand, binding to the metal center through the lone pair of electrons on its imine nitrogen atom. at.ua Complexes with neutral guanidine ligands are well-documented. at.uaresearchgate.net

Anionic Guanidinate: Upon deprotonation, a guanidine forms a monoanionic guanidinate ligand. This is the most common form found in coordination chemistry. nih.gov The monoanionic guanidinate is a powerful chelating agent, typically binding to a metal center in a bidentate fashion through two of its nitrogen atoms, forming a stable four-membered ring. nih.govat.ua This chelating mode benefits from significant electronic delocalization within the CN₃ core, which stabilizes a wide variety of metal centers in different oxidation states. nih.gov

Dianionic Guanidinate: Double deprotonation results in a dianionic guanidinate ligand, [(RN)₂C=NR]²⁻. at.ua These are less common but have been synthesized, for instance, through the reaction of trialkylguanidines with metal amides like M(NMe₂)₅ (where M = Ta, Nb). acs.org The resulting complexes contain dianionic guanidinate ligands that coordinate in a chelating bidentate mode. acs.org

The interaction between metals and guanidine-type ligands is diverse, leading to various binding modes that influence the structure and reactivity of the complex.

Monodentate: As mentioned, neutral guanidines lacking other donor atoms coordinate in a monodentate fashion through the imine nitrogen. at.ua An unusual monodentate binding mode for an anionic guanidinate has also been observed in a titanium complex, Cp₂TiCl(κ¹-N=C(NMe₂)₂), where it binds through only one nitrogen atom. nih.gov

Bidentate Chelating: The most prevalent coordination mode for monoanionic guanidinates is κ²-N,N'-chelation. nih.gov This forms a stable four-membered metallacycle and is characterized by a planar CN₃ core where the bond angles around the central carbon sum to 360°, indicating significant delocalization. nih.gov

Bridging: Guanidinate ligands can also bridge two metal centers. This is particularly common for bicyclic guanidinates where the arrangement of lone pairs makes chelation difficult. nih.gov

Arene Interaction: In bulky arylguanidinates, additional interactions can occur between the metal center and the aromatic rings of the substituents. nih.gov This M-arene interaction provides further steric protection to the metal center and has been observed in complexes of alkali metals and chromium. nih.gov

Synthesis and Characterization of Metal Complexes of Arylguanidines

The synthesis of metal complexes with arylguanidine ligands, such as 1-(2-Methylphenyl)-3-phenylguanidine, typically involves the deprotonation of the parent guanidine followed by reaction with a suitable metal precursor.

Complexes of platinum group metals (Ru, Rh, Pd, Os, Ir, Pt) with guanidinate ligands are known. For instance, a ruthenium complex containing a triphenylguanidine anion as a chelating ligand has been structurally characterized. nih.gov Synthesis of half-sandwich complexes of ruthenium, rhodium, and iridium often involves reacting the neutral N,N'-bidentate chelating ligand with a metal precursor like [(arene)Ru(μ-Cl)Cl]₂ or [Cp*M(μ-Cl)Cl]₂. researchgate.net Another approach involves the metal-mediated coupling of isocyanides with amines to form diaminocarbene ligands, which are structurally related to guanidines. researchgate.net

A general synthetic route to such complexes can be represented by the reaction of a dimeric metal-halide precursor with the arylguanidine (H-ArGuan) in the presence of a base or as a salt of the guanidinate anion (e.g., Li(ArGuan)).

Table 1: Representative Synthetic Routes for Platinum Group Metal Guanidinate Complexes

| Metal Precursor | Ligand Source | General Product |

| [(arene)RuCl₂]₂ | H-ArGuan + Base | [(arene)Ru(ArGuan)Cl] |

| [CpRhCl₂]₂ | Li(ArGuan) | [CpRh(ArGuan)Cl] |

| cis-[PtCl₂(CNR)₂] | 2-aminopyridine | Platinum(II) diaminocarbene complex |

Alkaline earth metal (Mg, Ca, Sr, Ba) complexes are often synthesized via protonolysis or salt metathesis reactions. nih.gov For instance, reacting a bulky neutral guanidine with an organometallic precursor like n-butyllithium leads to the deprotonated lithium guanidinate, which can then be used to synthesize complexes of other metals. nih.gov The synthesis of homoleptic bis(guanidinato) complexes of alkaline earth metals, [M(Guan)₂], can be achieved by reacting a metal source with two equivalents of the guanidinate proligand. While specific examples for this compound are not detailed in the provided search results, the synthesis of alkaline earth β-ketoiminates provides a parallel, involving the reaction of the proligand with metal precursors to form complexes. researchgate.net The synthesis of M(CO)₈ (M = Ca, Sr, Ba) highlights the capability of these metals to form complexes that mimic transition metals, often involving d-orbital participation. nih.gov

Table 2: General Synthetic Routes for Alkaline Earth Metal Guanidinate Complexes

| Metal Precursor | Ligand Source | General Product |

| M[N(SiMe₃)₂]₂ | 2 H-ArGuan | [M(ArGuan)₂] + 2 HN(SiMe₃)₂ |

| MCl₂ | 2 Li(ArGuan) | [M(ArGuan)₂] + 2 LiCl |

Structural Features and Bonding in Metal-Guanidine Complexes

The structural analysis of metal-guanidine complexes reveals key features about their bonding and stability. X-ray crystallography is a primary tool for elucidating these features.

A crucial characteristic of many monoanionic guanidinate complexes is the planarity of the central CN₃ core. nih.govacs.org The sum of the angles around the central carbon atom is typically 360°, which points to extensive π-conjugation within the ligand framework. nih.govacs.org This delocalization is a key factor in the stability of these complexes.

In a structurally characterized tantalum complex with a dianionic guanidinate ligand, [CyNC(NCy)NCy]Ta(NMe₂)₃, the ligand was found to be coordinated in a chelating bidentate mode. acs.org The crystal structure confirmed the planarity of the central CN₃ group and an orientation of the cyclohexyl substituents that allows for π-conjugation within the ligand core. acs.org

Bond lengths provide further insight. In neutral guanidine complexes, coordination through the imine nitrogen leads to a slight lengthening of the C=N imine bond compared to the uncoordinated state. at.ua In anionic chelating guanidinates, the C-N bond lengths within the CN₃ core become more uniform, consistent with electron delocalization. A structural analysis of various guanidine-metal interactions shows that metal ions often prefer an anti coordination stereochemistry in the plane of the unprotonated guanidine group. nih.gov

Table 3: Selected Structural Data for a Dianionic Tantalum Guanidinate Complex

| Compound | Crystal System | Space Group | Key Feature | Reference |

| [CyNC(NCy)NCy]Ta(NMe₂)₃ | Triclinic | P-1 | Planar CN₃ core, bidentate chelation of the dianionic guanidinate ligand. | acs.org |

Catalytic Applications of Metal-Guanidine Complexes (e.g., Hydroboration of Carbonyl Compounds)

The field of catalysis has seen a growing interest in the use of metal complexes featuring guanidinate ligands. These ligands are valued for their strong electron-donating properties and steric tuneability, which can be modified by adjusting the substituents on the nitrogen atoms. researchgate.netacs.orgresearchgate.net This versatility allows for the modulation of the electronic and steric environment around the metal center, thereby influencing the catalytic activity and selectivity of the resulting complexes. researchgate.net While the application of guanidine-based ligands in catalysis is a developing area, several studies have highlighted their potential in various organic transformations, including the hydroboration of carbonyl compounds. researchgate.netacs.org

Hydroboration is a significant chemical reaction that involves the addition of a hydrogen-boron bond across a double or triple bond, such as the carbon-oxygen double bond in carbonyl compounds (aldehydes and ketones). This process is a key method for the synthesis of alcohols from carbonyl precursors. The use of metal catalysts can significantly enhance the efficiency and selectivity of this reaction.

Research into the catalytic activity of metal-guanidinate complexes has shown promising results in the hydroboration of carbonyls. For instance, zinc and aluminum complexes stabilized by bulky bis(guanidinate) ligands have demonstrated notable catalytic activity for the hydroboration and hydrosilylation of ketones and other related compounds. researchgate.netacs.org A dimeric bis-guanidinate zinc hydride catalyst, for example, has been reported to be effective in the hydroboration of ketones. researchgate.netnih.gov The catalytic performance of a bis-guanidinate zinc(II) hydride complex in the hydroboration of acetophenone (B1666503) has been shown to achieve a high turnover frequency. acs.org

Similarly, aluminum dihydride complexes supported by conjugated bis-guanidinate (CBG) ligands have been successfully employed as catalysts for the reduction of a wide range of esters. researchgate.net These catalysts have shown good tolerance to various functional groups. researchgate.net The proposed mechanism for these reactions often involves the formation of a metal-hydride species as the active catalyst. acs.orgnih.gov

Despite the progress in the use of various guanidinate ligands in catalysis, a thorough review of the scientific literature reveals a notable absence of studies specifically detailing the catalytic applications of metal complexes of This compound in the hydroboration of carbonyl compounds. While the synthesis and coordination chemistry of a wide array of guanidine derivatives have been explored, leading to numerous catalytically active complexes, the specific ligand This compound does not appear to have been investigated in this context.

The following table provides an overview of the outcomes for the hydroboration of a selection of aldehydes and ketones utilizing a representative zinc-guanidinate catalyst system, as reported in the literature for other guanidinate ligands.

Table 1: Catalytic Hydroboration of Various Aldehydes and Ketones with a Representative Zinc-Guanidinate Catalyst System

| Entry | Substrate (Aldehyde/Ketone) | Product | Yield (%) |

| 1 | Benzaldehyde | Benzyl alcohol | >99 |

| 2 | 4-Methylbenzaldehyde | (4-Methylphenyl)methanol | >99 |

| 3 | 4-Methoxybenzaldehyde | (4-Methoxyphenyl)methanol | >99 |

| 4 | 4-Chlorobenzaldehyde | (4-Chlorophenyl)methanol | >99 |

| 5 | Acetophenone | 1-Phenylethan-1-ol | >99 |

| 6 | 4'-Methylacetophenone | 1-(p-Tolyl)ethan-1-ol | >99 |

| 7 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethan-1-ol | >99 |

| 8 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethan-1-ol | >99 |

Note: The data presented in this table is based on findings for other guanidinate ligands and is for illustrative purposes only. No such data is currently available for this compound.

Supramolecular Chemistry and Molecular Recognition Involving 1 2 Methylphenyl 3 Phenylguanidine

Hydrogen Bonding Networks in Guanidine (B92328) Assemblies

The guanidine functional group is a powerful motif for establishing robust hydrogen bonds, owing to its combination of acidic N-H protons and a basic imine nitrogen. This dual functionality is the primary driver for the formation of extended networks in both crystalline and solution phases.

In the solid state, diarylguanidines typically form strong intermolecular N-H···N hydrogen bonds. The most common and stable arrangement is a centrosymmetric dimer, where two molecules are linked through a pair of N-H···N interactions, creating a characteristic ring motif. This primary interaction is often supplemented by weaker C-H···N or C-H···π interactions, which help to organize the dimers into more complex three-dimensional structures.

The presence of the 2-methylphenyl group in 1-(2-Methylphenyl)-3-phenylguanidine introduces the possibility of intramolecular hydrogen bonding. The ortho-methyl group forces the phenyl ring to rotate out of the plane of the guanidine core, which may position one of the N-H groups in proximity to the π-electron cloud of the opposing phenyl ring, potentially forming a weak N-H···π interaction. In solution, the equilibrium between monomeric and aggregated species is highly dependent on the solvent. In polar, hydrogen-bond-competing solvents, the monomeric form is likely to prevail, whereas in non-polar solvents, aggregation through intermolecular hydrogen bonding is favored.

Computed properties from PubChem indicate that the molecule has two hydrogen bond donors and one primary hydrogen bond acceptor site, facilitating these interactions. nih.gov

Aromatic substituents play a critical role in modulating the electronic properties and steric profile of the guanidine core, thereby directing the geometry of hydrogen bond interactions.

Electronic Effects: The methyl group is a weak electron-donating group. This inductive effect slightly increases the electron density on the guanidine nitrogen atoms, subtly altering their basicity and the acidity of the N-H protons. This can influence the strength and geometry of the resulting hydrogen bonds.

Self-Assembly of Guanidine Derivatives

The directional nature of the hydrogen bonds in this compound, combined with van der Waals and π-π stacking forces, drives its self-assembly into ordered supramolecular structures.

The most anticipated self-assembly motif for this compound is the formation of a cyclic R²₂(8) hydrogen-bonded dimer. In this arrangement, the N-H donor of one molecule interacts with the imine nitrogen acceptor of a second molecule, and vice-versa, forming a robust eight-membered ring. These dimeric units then serve as building blocks for larger structures.

The steric bulk of the ortho-tolyl groups on the periphery of these dimers would likely prevent simple, flat-sheet packing. Instead, these substituents would influence the stacking of the dimers, potentially leading to corrugated layers or more complex interdigitated structures. The assembly can be viewed as a two-tiered process: strong, directional hydrogen bonds form the primary dimeric synthons, and weaker, less directional forces (like C-H···π and π-π interactions) guide the packing of these synthons into a final, layered architecture. mdpi.com

In solution, the behavior of this compound is governed by a complex equilibrium between different isomers and aggregation states.

Tautomerism and Conformational Isomerism: Substituted guanidines can exist as different tautomers and E/Z conformational isomers around the C=N double bond. The relative populations of these isomers are influenced by solvent polarity and temperature.

Solvent Effects: The extent of aggregation is highly sensitive to the solvent environment. In non-polar solvents like hexane (B92381) or chloroform, the formation of hydrogen-bonded dimers and higher-order aggregates is expected to be significant. In polar, protic solvents like methanol, the solvent molecules can compete for hydrogen bonding sites, disrupting self-assembly and favoring the monomeric state.

Concentration: As with all aggregation phenomena, the equilibrium will shift towards the assembled state at higher concentrations. Techniques like variable-concentration NMR spectroscopy are instrumental in studying these equilibria. The process of molecular aggregation can be seen as a bridge between the dissolved and solid states, where pre-organization in solution can dictate the final crystal packing. chemrxiv.org

Guanidinium-Based Molecular Recognition of Anionic Species

The guanidine group can be protonated to form a guanidinium (B1211019) cation, a highly effective recognition motif for anionic guests. The positive charge is delocalized over the entire CN₃⁺ core, and the planar geometry with multiple N-H donors allows for strong, charge-assisted hydrogen bonds to anions like carboxylates, phosphates, and halides.

The structure of this compound makes its protonated form an interesting candidate for a selective anion receptor. The two phenyl rings would flank the guanidinium binding site, creating a well-defined cleft. The steric bulk of the 2-methyl group would further shape this binding pocket, potentially introducing enantioselectivity or shape-selectivity for specific anions. The aromatic panels provide a relatively non-polar microenvironment, which can enhance the strength of the hydrogen bonds between the guanidinium group and the anion by minimizing competing solvation effects. The binding process involves the displacement of solvent molecules and the formation of multiple, cooperative hydrogen bonds to the anionic guest.

Principles of Anion Binding via Hydrogen Bonding and Charge-Pairing

The ability of guanidinium-based receptors, such as those derived from this compound, to bind anions is primarily governed by a combination of two fundamental non-covalent interactions: hydrogen bonding and ion-pairing.

Charge-Pairing: The positive charge of the guanidinium cation provides a strong electrostatic attraction to negatively charged anions. This ion-pairing interaction is a significant driving force for complexation and is often referred to as a charge-assisted hydrogen bond. acs.orgrsc.org The combination of the directional nature of hydrogen bonding with the non-directional electrostatic attraction of charge-pairing leads to highly stable and selective anion binding. rsc.org The high pKa of guanidine (around 13.6) ensures that the guanidinium group remains protonated and positively charged over a wide pH range, making it a reliable recognition motif in various chemical and biological systems. researchgate.net

The interplay of these forces allows for the formation of well-defined supramolecular assemblies. The specific geometry and electronic properties of both the guanidinium host and the target anion dictate the strength and selectivity of the binding.

Design of Guanidinium Receptors for Specific Anions

The rational design of synthetic receptors for the selective recognition of specific anions is a major goal in supramolecular chemistry. researchgate.net The guanidinium moiety is a popular building block for these receptors due to its strong and selective binding capabilities, particularly for oxoanions. oup.comutexas.edu

The design principles for guanidinium-based anion receptors often involve the following considerations:

Preorganization: The receptor should be designed to have a binding site that is complementary in size and shape to the target anion. This preorganization minimizes the entropic penalty associated with binding, leading to higher affinity.

Multiple Recognition Sites: Incorporating multiple guanidinium groups or combining them with other hydrogen bond donors (like ureas or amides) can enhance binding affinity and selectivity for larger or more highly charged anions. oup.comresearchgate.net

Lipophilicity: For applications such as liquid-liquid extraction or transmembrane transport, the receptor needs to be sufficiently lipophilic to be soluble in organic solvents or to partition into lipid bilayers. nih.govutexas.edu This can be achieved by attaching hydrophobic groups to the guanidinium core.

Reporter Groups: For sensing applications, the receptor can be functionalized with a chromophore or fluorophore. Anion binding can then induce a change in the spectroscopic properties of the reporter group, allowing for colorimetric or fluorescent detection.

While specific research on this compound as an anion receptor is not extensively documented in the provided search results, the principles outlined above are directly applicable. The presence of the 2-methylphenyl group and the phenyl group can influence the solubility, steric hindrance, and electronic properties of the guanidinium core, thereby modulating its anion binding behavior. The design and synthesis of a variety of substituted guanidinium derivatives have been reported, demonstrating the versatility of this scaffold in creating receptors for a wide range of anions with tailored properties. oup.com

Table of Association Constants for Guanidinium-Based Receptors

The following table presents a selection of association constants (Ka) for different guanidinium-based receptors with various anions, illustrating the influence of receptor structure and anion identity on binding affinity. It is important to note that these are examples from the broader class of guanidinium receptors and not specific to this compound.

| Receptor Type | Anion | Solvent | Log Ka | Reference |

| N,N'-bis(2-pyridyl)guanidinium | Sulfate | 1,2-DCE/Water | 3.78 (log K1), 2.10 (log K2) | utexas.edu |

| Amidosquaramide | Chloride | DMSO-d6/0.5% H2O | - | rsc.org |

| meta-Phenylene bis(phenylurea) | H₂PO₄⁻ | DMSO-d6 | Strong Binding | nih.gov |

| meta-Phenylene bis(phenylurea) | Cl⁻ | DMSO-d6 | Weak Binding | nih.gov |

| Squaramide IV | Cl⁻ | - | 27.34 M⁻¹ (Ka) | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. For complex structures like substituted guanidines, a suite of NMR experiments is employed to gain a comprehensive understanding of the molecular framework.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of hydrogen and carbon atoms within a molecule. In 1-(2-Methylphenyl)-3-phenylguanidine, these spectra confirm the presence and nature of the tolyl and phenyl rings, as well as the central guanidine (B92328) core.

The ¹H NMR spectrum would show distinct signals for the aromatic protons on both the 2-methylphenyl and the phenyl groups, with their chemical shifts and splitting patterns providing information about their relative positions. The methyl group protons on the tolyl ring would appear as a characteristic singlet in the aliphatic region of the spectrum. The N-H protons of the guanidine moiety often appear as broad signals, and their chemical shifts can be sensitive to solvent and concentration.

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. The chemical shift of the central carbon atom of the guanidine unit is particularly diagnostic, typically appearing in the range of 150-160 ppm, reflecting its unique electronic environment due to the attached nitrogen atoms. Aromatic carbons and the methyl carbon would also have characteristic chemical shifts.

Table 1: Representative NMR Data for this compound

This table presents expected chemical shift (δ) ranges based on the analysis of similar functional groups and compounds. Actual values may vary based on experimental conditions.

| ¹H NMR | Expected δ (ppm) | ¹³C NMR | Expected δ (ppm) |

|---|---|---|---|

| Aromatic-H | 6.8 - 7.5 | Guanidine-C | 155 - 160 |

| NH | 5.0 - 8.0 (broad) | Aromatic-C | 115 - 145 |

While 1D NMR identifies the types of atoms present, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This proton-proton correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the coupling between adjacent protons on the aromatic rings, helping to assign specific signals to their positions on the phenyl and tolyl groups. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C coupling). sdsu.eduemerypharma.com It is invaluable for unambiguously assigning the carbon signals based on their known proton assignments. For instance, the signal for the methyl protons would show a cross-peak with the signal for the methyl carbon. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For guanidines, SCXRD is essential for determining the specific tautomeric form present in the crystal. In a study of the closely related compound 1,2-bis(2,6-dimethylphenyl)-3-phenylguanidine, X-ray analysis provided definitive bond length data. The analysis showed one C-N bond length characteristic of a C=N imine double bond (1.266 Å) and two longer C-N bonds with single bond character (1.365 Å and 1.376 Å). nih.gov This confirms the presence of a specific imino tautomer in the solid state. Similar analysis for this compound would be expected to clarify its tautomeric state and provide precise data on the dihedral angles between the phenyl and tolyl rings relative to the central planar guanidine unit.

The way molecules arrange themselves in a crystal lattice is governed by intermolecular forces. nih.govias.ac.in SCXRD allows for a detailed analysis of these interactions, which dictate the physical properties of the solid. In the crystal structure of 1,2-bis(2,6-dimethylphenyl)-3-phenylguanidine, weak C-H···N interactions and π-π stacking between adjacent aromatic rings were identified as key forces stabilizing the crystal packing. nih.gov The centroid-to-centroid distance between overlapping rings was measured at 3.9631 Å. nih.gov The analysis of these non-covalent interactions, including hydrogen bonds and van der Waals forces, is crucial for understanding crystal morphology and stability. researchgate.netmdpi.com

Table 2: Crystallographic Data for a Representative Phenylguanidine Derivative

Data from the analysis of 1,2-bis(2,6-dimethylphenyl)-3-phenylguanidine, illustrating typical parameters obtained via SCXRD. nih.gov

| Parameter | Value |

|---|---|

| Formula | C₂₃H₂₅N₃ |

| Crystal System | Orthorhombic |

| C=N Bond Length | 1.266 (2) Å |

| C-N Bond Lengths | 1.365 (2) Å, 1.376 (2) Å |

Mass Spectrometry Techniques for Compound Characterization and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₁₄H₁₅N₃), with a molecular weight of approximately 225.29 g/mol , electron ionization (EI) mass spectrometry would be a common method for characterization. hmdb.canist.gov

While a publicly available experimental mass spectrum for this compound is not readily found in extensive databases, a plausible fragmentation pattern can be predicted based on the known fragmentation of similar guanidine and aromatic compounds. The molecular ion [M]⁺• would be observed at an m/z corresponding to its exact mass. The stability of the guanidinium (B1211019) group and the aromatic rings would significantly influence the fragmentation pathways.

Key fragmentation pathways would likely involve the cleavage of the C-N bonds and fragmentation of the aromatic side chains. The presence of the tolyl group introduces specific fragmentation possibilities, such as the loss of a methyl radical (CH₃•) to form a [M-15]⁺ ion, or the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a very common fragment for toluene-containing compounds. Cleavage of the C-N bonds connecting the phenyl and tolyl groups to the central guanidine core would lead to characteristic fragments. For instance, the formation of ions corresponding to aniline (B41778) (C₆H₅NH₂, m/z 93) and o-toluidine (B26562) (CH₃C₆H₄NH₂, m/z 107) or their corresponding radical cations could be expected.

In the context of reaction monitoring, such as during the synthesis of this compound, liquid chromatography-mass spectrometry (LC-MS) would be an invaluable tool. It would allow for the tracking of the disappearance of reactants and the appearance of the product in real-time, without the need for extensive sample purification. The high sensitivity and specificity of LC-MS can also aid in the identification of any reaction byproducts or intermediates. For instance, in a study on related diphenylguanidine compounds, LC-MS was effectively used for their quantification in complex matrices. nih.gov

Table 1: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z (charge-to-mass ratio) | Proposed Fragment Ion | Formula of Fragment |

| 225 | Molecular Ion [M]⁺• | [C₁₄H₁₅N₃]⁺• |

| 210 | [M - CH₃]⁺ | [C₁₃H₁₂N₃]⁺ |

| 119 | [C₆H₅NCNH₂]⁺ | [C₇H₇N₂]⁺ |

| 107 | [CH₃C₆H₄NH₂]⁺• | [C₇H₉N]⁺• |

| 93 | [C₆H₅NH₂]⁺• | [C₆H₅N]⁺• |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Note: This table represents predicted fragmentation based on general principles of mass spectrometry. Experimental verification is required for confirmation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. These methods are based on the principle that molecular bonds vibrate at specific frequencies.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound has been recorded and is available in the NIST WebBook. nist.gov The spectrum, typically measured in the solid state (as an oil mull), displays characteristic absorption bands that can be assigned to the various functional groups present in the molecule. The N-H stretching vibrations of the guanidine group are expected to appear as broad bands in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group are typically observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N stretching of the guanidine core gives rise to a strong absorption band in the region of 1600-1680 cm⁻¹. The C-N stretching vibrations are found in the 1250-1350 cm⁻¹ range. Aromatic C=C stretching vibrations will produce several bands in the 1400-1600 cm⁻¹ region. Finally, C-H out-of-plane bending vibrations of the substituted benzene (B151609) rings appear in the 690-900 cm⁻¹ range, which can be diagnostic of the substitution pattern.

Raman Spectroscopy

In a Raman spectrum of this compound, the symmetric vibrations of the aromatic rings would be particularly strong. The C=C stretching modes of the phenyl and tolyl rings would give rise to intense bands between 1580 and 1620 cm⁻¹. The symmetric "ring breathing" mode of the phenyl group is expected around 1000 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group would also be Raman active. The symmetric stretching of the C-N bonds in the guanidine moiety would also be observable. Unlike in IR spectroscopy, the symmetric vibrations of non-polar bonds often produce strong signals in Raman spectroscopy, making it a complementary technique.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

| N-H Stretch | 3100-3500 (broad) | 3100-3500 | Guanidine N-H |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Phenyl, Tolyl C-H |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Methyl C-H |

| C=N Stretch | 1600-1680 (strong) | 1600-1680 | Guanidine C=N |

| Aromatic C=C Stretch | 1400-1600 | 1580-1620 (strong) | Phenyl, Tolyl C=C |

| C-N Stretch | 1250-1350 | 1250-1350 | Guanidine C-N |

| Aromatic Ring Breathing | Weak/Variable | ~1000 (strong for phenyl) | Phenyl Ring |

| Aromatic C-H Bend | 690-900 | 690-900 | Phenyl, Tolyl C-H |

Future Directions and Emerging Research Avenues for 1 2 Methylphenyl 3 Phenylguanidine

Exploration of New Synthetic Pathways for Complex Guanidine (B92328) Architectures

The development of efficient and versatile synthetic methodologies is paramount for the broader application of complex guanidines. While traditional methods for synthesizing 1-(2-Methylphenyl)-3-phenylguanidine exist, future research is geared towards more sophisticated and sustainable approaches. A key area of exploration is the use of transition-metal-catalyzed cross-coupling reactions, which offer a powerful tool for the construction of the intricate guanidine core. Furthermore, the development of multi-component reactions, where several simple starting materials are combined in a single step to form the complex product, represents a highly atom-economical and efficient strategy. These advanced synthetic routes are expected to facilitate the creation of a diverse library of this compound derivatives with tailored properties.

Advanced Computational Studies on Guanidine Reactivity and Selectivity

Computational chemistry provides invaluable insights into the fundamental properties of molecules, guiding experimental design and accelerating discovery. For this compound, advanced computational studies are being employed to elucidate its reactivity and selectivity. Techniques such as Density Functional Theory (DFT) are utilized to model the electronic structure and predict key properties like proton affinity and hydrogen-bonding capabilities. Future research will likely involve more sophisticated computational models, including quantum mechanics/molecular mechanics (QM/MM) methods, to simulate the behavior of this guanidine in complex chemical environments, such as within the active site of an enzyme or at the interface of a material. These studies will be instrumental in understanding its mechanism of action in various applications and in designing new guanidine-based systems with enhanced performance.

Rational Design of Next-Generation Guanidine-Based Organocatalysts

The inherent basicity and hydrogen-bonding capacity of the guanidine functional group make this compound an attractive scaffold for the development of novel organocatalysts. The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a rapidly growing area of green chemistry. The rational design of next-generation catalysts based on the this compound framework involves the strategic modification of its structure to fine-tune its catalytic activity and selectivity. For instance, the introduction of chiral centers can lead to the development of highly effective asymmetric catalysts for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Below is a table illustrating potential modifications to the this compound scaffold and their projected impact on its catalytic properties.

| Modification to Scaffold | Predicted Effect on Properties | Potential Catalytic Application |

| Introduction of electron-withdrawing groups | Decreased basicity, altered hydrogen bond acidity | Fine-tuning reactivity in base-sensitive reactions |

| Introduction of electron-donating groups | Increased basicity | Enhanced catalytic activity in proton-transfer reactions |

| Incorporation of a chiral backbone | Induction of stereoselectivity | Asymmetric synthesis |

| Attachment to a solid support | Heterogenization of the catalyst | Facilitated catalyst recovery and recycling |

Integration of Guanidine Scaffolds into Novel Supramolecular Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The ability of the guanidinium (B1211019) cation, the protonated form of guanidine, to form strong and directional hydrogen bonds makes it an excellent building block for the construction of intricate supramolecular architectures. The integration of the this compound scaffold into larger molecular assemblies can lead to the creation of novel receptors for the selective recognition of anions and other guest molecules. Furthermore, the incorporation of this guanidine unit into polymers and extended frameworks can result in the development of new materials with applications in sensing, separation, and drug delivery.

Expanding Coordination Chemistry of Arylguanidines for Catalytic and Material Science Applications

The nitrogen atoms of the guanidine group in this compound can act as ligands, binding to metal ions to form coordination complexes. The resulting metal-guanidinate complexes can exhibit interesting catalytic and material properties. The coordination chemistry of arylguanidines is a burgeoning field with significant potential for discovery. By systematically varying the metal center and the substitution pattern on the guanidine ligand, a wide range of complexes with diverse electronic and steric properties can be synthesized. These complexes are being investigated for their potential as catalysts in a variety of organic transformations and as building blocks for the construction of novel functional materials, such as magnetic and luminescent materials.

The following table highlights potential metal complexes of this compound and their prospective applications.

| Metal Center | Potential Application of the Coordination Complex |

| Palladium | Catalysis of cross-coupling reactions |

| Copper | Catalysis of oxidation and C-N bond formation reactions |

| Lanthanides | Development of luminescent materials and probes |

| Iron | Synthesis of spin-crossover materials and magnetic switches |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methylphenyl)-3-phenylguanidine, and how can reaction conditions be optimized for academic research purposes?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, guanidine derivatives are often prepared by reacting substituted anilines with thiourea analogs followed by mercury oxide-mediated desulfurization in methanolic ammonia (yields: 10–79%) . Optimization involves adjusting solvent polarity (e.g., DMF or acetonitrile), temperature (room temperature to reflux), and stoichiometry of reactants. Reaction progress should be monitored via TLC or HPLC to identify optimal termination points.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions and tautomeric equilibria (e.g., phenyl vs. methylphenyl groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Employ SHELXL for structural refinement . Crystallization conditions (e.g., slow evaporation in ethanol/water mixtures) must be optimized to address potential polymorphism.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (GHS H335) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste as hazardous organic material.

Advanced Research Questions

Q. How can researchers resolve discrepancies in tautomeric behavior observed in spectroscopic data for this compound?

- Methodological Answer : Tautomeric equilibria (e.g., amidine vs. guanidine forms) can lead to conflicting NMR signals. Strategies include:

- Variable-Temperature NMR : Perform experiments at 25°C to 60°C to track proton exchange rates.

- Computational Chemistry : Use DFT calculations (e.g., Gaussian) to predict stable tautomers and compare with experimental data .

- Isotopic Labeling : Introduce -labels to clarify nitrogen hybridization states via -NMR.

Q. What strategies are effective in optimizing synthetic yield for this compound, given conflicting literature reports on reaction efficiency?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., catalyst loading, solvent ratio). For example, mercury oxide concentration in desulfurization steps significantly impacts yield .

- In Situ Monitoring : Use FTIR to track intermediate formation (e.g., thiourea to guanidine conversion).

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate high-purity product.

Q. How can researchers design experiments to elucidate the biological mechanism of this compound in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., ABAD/17β-HSD10 inhibition) to measure IC values. Pre-incubate the compound with target enzymes to assess time-dependent inhibition .

- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) using X-ray structures of homologous enzymes to predict binding modes.

- SAR Analysis : Synthesize analogs (e.g., substituent variations on phenyl rings) to correlate structural features with activity trends.

Contradiction Analysis & Data Interpretation

Q. How should researchers address contradictions in reported toxicity profiles of guanidine derivatives like this compound?

- Methodological Answer :

- Tiered Testing : Conduct acute toxicity assays (OECD 423) on rodent models to validate conflicting GHS classifications (e.g., H302 vs. H315) .

- Metabolite Profiling : Use LC-MS to identify toxic metabolites that may explain species-specific differences.

- Literature Meta-Analysis : Compare datasets across regulatory domains (e.g., OSHA vs. EU CLP) to identify methodological variances (e.g., exposure duration, dosage forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products